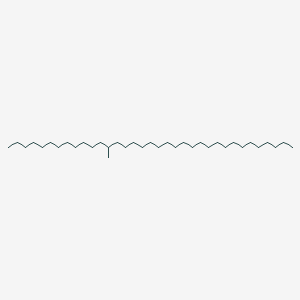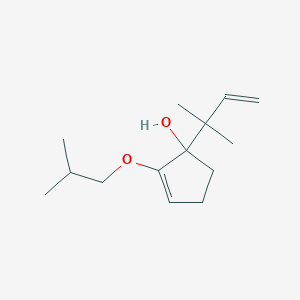![molecular formula C8H14OS2 B14619273 1lambda~4~,4-Dithiaspiro[4.5]decan-1-one CAS No. 59796-91-7](/img/structure/B14619273.png)
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1lambda~4~,4-Dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda4,4-Dithiaspiro[4.5]decan-1-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then treated with sulfur reagents to introduce the sulfur atoms into the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but contains oxygen atoms instead of sulfur.
1,4-Dithiaspiro[4.5]decan-8-ol: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 1lambda4,4-Dithiaspiro[4.5]decan-1-one is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .
Eigenschaften
CAS-Nummer |
59796-91-7 |
|---|---|
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
1,4λ4-dithiaspiro[4.5]decane 4-oxide |
InChI |
InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2 |
InChI-Schlüssel |
IFVGERSAKYKKRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)SCCS2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)





![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)



![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
